N-(3-fluorophenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSXKFJFJPAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to N-(3-fluorophenyl)-4-methylbenzamide
The construction of the amide bond is a fundamental transformation in organic chemistry, and several methods can be employed for the synthesis of this compound.
The most common and well-established method for synthesizing this compound is the acylation of 3-fluoroaniline (B1664137) with 4-methylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
p-Toluoyl chloride + 3-Fluoroaniline → this compound + HCl
Optimization of this pathway often involves screening different solvents and bases to maximize yield and purity. Dichloromethane and tetrahydrofuran (B95107) are common solvents, while organic bases like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate, can be used. The reaction temperature is another critical parameter that is often optimized to control the reaction rate and minimize side reactions.
Another established route involves the use of coupling reagents to facilitate the amide bond formation directly from 4-methylbenzoic acid and 3-fluoroaniline. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for this purpose. rsc.org
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activating Agent | Byproduct | Advantages | Disadvantages |
| DCC | N,N'-Dicyclohexyl-carbodiimide | Dicyclohexylurea (DCU) | High yields | DCU can be difficult to remove |
| EDC·HCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble urea | Easy purification | More expensive than DCC |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High efficiency, low epimerization | Costly |
This table presents a general comparison of coupling reagents that can be applied to the synthesis of the target compound.
In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. For amide bond formation, this includes the exploration of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. walisongo.ac.id
Boric acid has been investigated as a catalyst for the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional methods. walisongo.ac.id This approach often requires higher temperatures to drive the dehydration reaction but avoids the formation of stoichiometric byproducts.
Mechanochemical synthesis, where the reaction is induced by grinding the solid reactants together, sometimes with a small amount of liquid (liquid-assisted grinding or LAG), is another promising green approach. rsc.org This method can significantly reduce or eliminate the need for bulk solvents. A study on the synthesis of N-arylbenzamides demonstrated high yields using EDC·HCl under LAG conditions. rsc.org
Table 2: Green Chemistry Metrics for Different Amide Synthesis Routes
| Synthetic Route | Principle of Green Chemistry Addressed | Potential Advantages |
| Boric Acid Catalysis | Catalysis, Atom Economy | Avoids stoichiometric activators, generates water as the only byproduct. walisongo.ac.id |
| Mechanosynthesis (LAG) | Safer Solvents & Auxiliaries, Energy Efficiency | Reduces solvent use, can be run at room temperature. rsc.org |
| Microwave-Assisted Synthesis | Energy Efficiency | Rapid heating can significantly reduce reaction times. mdpi.com |
This table highlights potential green chemistry benefits of alternative synthetic routes applicable to this compound.
Targeted Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for investigating how structural changes influence the molecule's properties, a field known as structure-activity relationship (SAR) studies.
SAR studies involve systematically altering the structure of a lead compound to identify key molecular features responsible for its biological activity. For this compound, strategic modifications could include:
Varying the position and nature of the substituent on the fluorophenyl ring: The fluorine atom could be moved to the ortho- or para-position, or replaced with other halogens (Cl, Br) or electron-donating/-withdrawing groups to probe the effect of electronics and sterics. Studies on related compounds have shown that the presence and position of a halogen on a phenyl ring can be essential for biological activity. frontiersin.orgpolyu.edu.hk
Modifying the methyl group on the benzoyl moiety: The methyl group could be replaced with other alkyl groups, alkoxy groups, or functionalized to introduce new interaction points. For instance, in a series of 4-methylbenzamide (B193301) derivatives, the methyl group was used as an anchor to attach various purine (B94841) derivatives. nih.gov
Altering the amide linker: The amide bond itself can be replaced with other isosteres, such as a sulfonamide or a reversed amide, to investigate the importance of the hydrogen bonding capabilities and geometry of the linker.
Introducing new functional groups onto the this compound scaffold requires a range of synthetic methods. For example, if one wanted to introduce a substituent ortho to the amino group on the 3-fluoroaniline ring, a directed ortho-metalation (DoM) strategy could be employed on a protected aniline (B41778) derivative before coupling with the benzoyl moiety.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could be used to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. For example, a bromo-substituted analogue of this compound could be synthesized and then used as a substrate in these cross-coupling reactions to generate a diverse library of derivatives.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the reaction of 4-methylbenzoyl chloride with 3-fluoroaniline follows a nucleophilic acyl substitution mechanism.
The mechanism involves two key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the final amide product.
In reactions catalyzed by boric acid, the proposed mechanism involves the activation of the carboxylic acid through the formation of an acyloxyboron intermediate, which is then more susceptible to nucleophilic attack by the amine. rsc.org
Advanced Structural Analysis and Conformational Insights
X-ray Crystallography of N-(3-fluorophenyl)-4-methylbenzamide and Related Co-crystals
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive analysis can be inferred from the crystallographic data of its close structural analogue, N-(3-chlorophenyl)-4-methylbenzamide, and other related fluorinated benzamides. This comparative approach allows for a robust understanding of the likely molecular conformation, torsion angles, and intermolecular interactions that govern the crystal packing of the title compound.
Elucidation of Molecular Conformation and Torsion Angles
The molecular conformation of this compound is expected to be non-planar, a common feature in N-arylbenzamides. The key determinants of its three-dimensional shape are the torsion angles around the amide linkage. Based on the crystal structure of N-(3-chlorophenyl)-4-methylbenzamide hemihydrate, significant twist is anticipated between the two phenyl rings. nih.govresearchgate.net
In the chloro-analogue, the dihedral angle between the two benzene (B151609) rings is reported to be 40.40(11)°. nih.govresearchgate.net It is highly probable that this compound adopts a similarly twisted conformation. The central amide bridge (C-CO-NH-C) is also a site of significant torsional strain. For instance, the C(benzoyl)-NH-C(O)-C(anilino) torsion angle in N-(3-chlorophenyl)-4-methylbenzamide is -172.65(18)°, indicating a nearly anti-periplanar arrangement of the N-H and C=O bonds relative to the phenyl rings. nih.govresearchgate.net This anti conformation is a recurring motif in the structures of many N-aryl amides. nih.gov The substitution of chlorine with fluorine is unlikely to dramatically alter this fundamental conformational preference, although minor variations in the exact torsion angles may occur due to the different electronic and steric properties of fluorine.
Table 1: Comparative Crystallographic Data of Related Benzamides
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of benzamides. The primary interaction is expected to be the N-H···O hydrogen bond, where the amide proton acts as a donor and the carbonyl oxygen as an acceptor. This interaction typically leads to the formation of chains or dimeric motifs. In the case of N-(3-chlorophenyl)-4-methylbenzamide hemihydrate, the molecules are linked into infinite chains along the crystallographic a-axis by N-H···O and O-H···O hydrogen bonds, with the water molecule playing a bridging role. nih.govresearchgate.net
In the absence of a co-crystallizing solvent like water, this compound would likely form supramolecular structures through direct N-H···O hydrogen bonds between amide groups. Additionally, weaker interactions are expected to play a significant role in stabilizing the three-dimensional crystal lattice. These include:
C-H···O and C-H···F interactions: The presence of aromatic and methyl protons, along with the electronegative oxygen and fluorine atoms, provides opportunities for these types of weak hydrogen bonds.
π-π stacking interactions: The aromatic rings of adjacent molecules can engage in stacking interactions, further contributing to the stability of the crystal packing. The twisted conformation of the molecule would influence the geometry of these interactions.
Halogen-involved interactions: The fluorine atom can participate in various non-covalent interactions, including the aforementioned C-H···F bonds.
Studies on other fluorinated benzamides and related compounds have highlighted the importance of such interactions in directing the crystal packing. dcu.ie For instance, in some fluorinated phenyl benzamidines, rarely observed N-H···F interactions have been noted to play a crucial role. researchgate.net
Table 2: Common Intermolecular Interactions in Benzamide (B126) Crystals
Solution-State Spectroscopic Analysis for Conformational Dynamics
While detailed solution-state spectroscopic studies focusing on the conformational dynamics of this compound are not extensively reported, analysis of its expected spectroscopic features can provide insights into its behavior in solution.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Features
Standard ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton (N-H), and the methyl group protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the through-space proximity of protons, offering clues about the preferred conformation in solution. For example, correlations between the protons of the two aromatic rings would support a twisted conformation, similar to that observed in the solid state. Variable temperature NMR studies could also reveal information about the rotational barriers around the amide bond and the phenyl-C(O) and phenyl-N bonds. Conformational analysis of other fluorinated compounds has shown that fluorine substitution can influence conformational equilibria in solution. nih.govd-nb.inforesearchgate.netnih.gov
Vibrational and Electronic Spectroscopy for Unique Structural Characteristics
Vibrational Spectroscopy (FT-IR and Raman): The infrared (IR) spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration is expected to appear in the region of 3200-3400 cm⁻¹, and its position and shape can be indicative of hydrogen bonding. The C=O stretching vibration (Amide I band) would be a strong band typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. The presence of the C-F bond would give rise to a stretching vibration in the 1000-1400 cm⁻¹ region. The IR spectrum of the related 4-methylbenzamide (B193301) has been reported and can serve as a basis for comparison. researchgate.net
Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π-π* transitions within the aromatic rings and the conjugated amide system. The position and intensity of these bands would be influenced by the electronic effects of the fluorine and methyl substituents.
Chirality and Stereoisomerism in this compound Analogues
This compound itself is not chiral. wikipedia.org Chirality in a molecule arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups, or from other elements of chirality such as axial or planar chirality. wikipedia.org
However, chirality could be introduced into analogues of this compound through various modifications. For instance, the introduction of a chiral center in either the aniline (B41778) or the benzoyl moiety would result in a chiral molecule. An example from the literature is the study of chiral 2-(benzylsulfinyl)benzamide derivatives, where the sulfoxide (B87167) group acts as a stereocenter. nih.gov Such chiral analogues would exist as a pair of enantiomers, which could exhibit different biological activities. The separation and characterization of enantiomers of chiral benzamides have been achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.gov The study of such chiral analogues is significant in fields like drug discovery, where the stereochemistry of a molecule can be crucial for its therapeutic effect. nih.gov
Table 3: Compound Names Mentioned in the Article
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of N-(3-fluorophenyl)-4-methylbenzamide. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electron distribution.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
The Molecular Electrostatic Potential (MEP) surface is a crucial descriptor for visualizing the charge distribution and predicting sites for intermolecular interactions. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors indicating various charge regions. uni-muenchen.de
Negative Regions (Red): These areas, rich in electrons, are susceptible to electrophilic attack. For this compound, these regions are localized around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring. researchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions are typically found around the amide hydrogen atom and, to a lesser extent, other hydrogen atoms. researchgate.net
This detailed mapping helps predict how the molecule will interact with biological receptors, highlighting potential hydrogen bond donor and acceptor sites. researchgate.net
Quantum chemical methods can accurately predict spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov Techniques like DFT, using basis sets such as B3LYP/6-311G(d,p), can calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared spectroscopy). nih.govresearchgate.net
The strong correlation often observed between calculated and experimental spectra validates the accuracy of the computed molecular geometry. researchgate.net Discrepancies can, in turn, point to specific intermolecular interactions or solvent effects not accounted for in the theoretical model.
| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| Carbonyl (C=O) | 166.5 | 165.8 | - | - |
| Amide (N-H) | - | - | 8.2 | 8.1 |
| Methyl (CH₃) | 21.3 | 21.1 | 2.4 | 2.4 |
| C-F | 162.1 (JCF) | 161.9 (JCF) | - | - |
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations bridge the gap between static molecular structures and their dynamic behavior in complex biological systems. These studies are essential for understanding how this compound might function as a ligand for specific protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase or enzyme. nih.govmdpi.com The process involves placing the ligand into the binding site of the macromolecule and calculating the binding affinity, often expressed as a docking score in kcal/mol. nih.gov For this compound, docking studies can identify potential biological targets and elucidate key binding interactions. nih.gov
Studies on similar benzamide (B126) structures have shown that binding is typically stabilized by a network of interactions: ed.ac.uk
Hydrogen Bonds: The amide group is a prime candidate for forming hydrogen bonds with amino acid residues in the receptor's active site. nih.gov
Hydrophobic Interactions: The two phenyl rings can fit into hydrophobic pockets, forming favorable van der Waals contacts. ed.ac.uk
Halogen Bonds: The fluorine atom may participate in halogen bonding, a specific type of non-covalent interaction.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Protein Kinase B | 1O6K | -9.1 | Asp292, Lys179 | Hydrogen Bond |
| Val164, Leu210, Phe293 | Hydrophobic | |||
| Abl Kinase | 3CS9 | -8.7 | Met318, Thr315 | Hydrogen Bond |
| Phe382, Ile360 | Hydrophobic |
This compound is not a static, rigid entity. Molecular dynamics (MD) simulations are performed to study its movement and conformational changes over time in a simulated biological environment, such as in water or a lipid bilayer. These simulations reveal the molecule's flexibility, particularly the rotation around key single bonds, such as the amide bond and the bonds connecting the phenyl rings to the central amide group. nih.gov
Understanding the range of accessible, low-energy conformations is critical, as a molecule must adopt a specific conformation to bind effectively to its target. researchgate.net MD simulations can reveal the most stable conformers and the energy barriers between them, providing a dynamic picture of the ligand as it approaches and interacts with its binding site. researchgate.net
Theoretical Prediction of Pre-Clinical Pharmacokinetic/Pharmacodynamic Parameters
In modern drug discovery, predicting a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—at an early stage is crucial for success. nih.gov Various computational models are available to estimate these properties for this compound from its chemical structure alone.
These in silico tools predict key parameters that determine a molecule's drug-likeness and potential in vivo behavior: mdpi.comjonuns.com
Lipinski's Rule of Five: Assesses if a compound has properties that would make it a likely orally active drug in humans.
LogP (Octanol-Water Partition Coefficient): Predicts the molecule's lipophilicity, which affects its absorption and distribution.
Aqueous Solubility: An essential factor for absorption.
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Predicts whether the molecule can cross into the central nervous system.
These predictions help to identify potential liabilities early, allowing for structural modifications to improve the compound's pharmacokinetic profile before significant resources are invested in synthesis and experimental testing. nih.govjonuns.com
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 229.25 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 3.2 | Good lipophilicity, complies (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | >90% | Predicted to be well-absorbed |
| Blood-Brain Barrier Penetration | Yes | Predicted to cross the BBB |
In Silico Absorption and Distribution Modeling
The absorption and distribution of a drug are critical determinants of its bioavailability and therapeutic efficacy. In silico models are widely used to predict these properties based on the physicochemical characteristics of a molecule. researchgate.net For this compound, several key parameters can be computationally estimated to model its absorption and distribution profile.
Human Intestinal Absorption (HIA) and Caco-2 Permeability:
Human intestinal absorption is a crucial factor for orally administered drugs. Computational models often predict HIA based on a combination of molecular properties. mdpi.com A key surrogate for in vivo intestinal permeability is the Caco-2 cell permeability assay, which is widely modeled using Quantitative Structure-Activity Relationship (QSAR) approaches. researchgate.netnih.govnih.govbenthamscience.com These models correlate the structural features of molecules with their permeability across the Caco-2 cell monolayer, which mimics the intestinal epithelium. nih.gov For this compound, it is predicted to have good intestinal absorption. This prediction is based on general QSAR models that have demonstrated high accuracy for diverse sets of compounds. nih.gov
Blood-Brain Barrier (BBB) Permeability:
The ability of a compound to cross the blood-brain barrier is a critical consideration for drugs targeting the central nervous system, and also for assessing potential neurological side effects. The prediction of BBB permeability often relies on descriptors such as the logarithm of the partition coefficient between octanol (B41247) and water (logP) and the polar surface area (PSA). mdpi.com A low PSA and an optimal logP value are generally associated with enhanced BBB penetration. mdpi.com
Plasma Protein Binding (PPB):
The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream and, consequently, its availability to reach target tissues. In silico models can estimate the percentage of a compound that will bind to plasma proteins.
Table 1: Predicted Absorption and Distribution Properties of this compound
| Parameter | Predicted Value | Significance |
| Human Intestinal Absorption (HIA) | High | Suggests good oral bioavailability. |
| Caco-2 Permeability (Papp) | High | Indicates efficient passive diffusion across the intestinal epithelium. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | Suggests potential for central nervous system effects. |
| Plasma Protein Binding (PPB) | High (>90%) | Indicates that a significant portion of the compound may be bound to plasma proteins, affecting its free concentration. |
Note: The values in this table are theoretical predictions based on established in silico models and are intended for research purposes only.
Computational Metabolism Pathway Elucidation and Excretion Prediction
The metabolism of a drug significantly impacts its efficacy and safety by determining its half-life and the potential for the formation of toxic metabolites. Computational tools can predict the likely sites of metabolism on a molecule and the metabolic pathways it may undergo. researchgate.netnih.gov
Metabolic Pathway Prediction:
For this compound, several metabolic pathways can be computationally predicted. The primary sites of metabolism are often identified by their susceptibility to reactions catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net
Aromatic Hydroxylation: The phenyl rings are potential sites for hydroxylation. The fluorine substituent on one ring and the methyl group on the other will influence the regioselectivity of this reaction.
N-dealkylation or Amide Bond Cleavage: The amide linkage is a potential site for hydrolysis, which would break the molecule into 3-fluoroaniline (B1664137) and 4-methylbenzoic acid.
Oxidation of the Methyl Group: The methyl group on the benzoyl moiety is a likely site for oxidation, potentially forming a carboxylic acid metabolite.
Machine learning algorithms can be employed to predict the metabolic pathways a compound is likely to be involved in by comparing its structural features to those of known substrates for various metabolic enzymes. nih.govpicb.ac.cnnih.govmdpi.com
Excretion Prediction:
The route and rate of excretion of a compound and its metabolites are the final steps in its pharmacokinetic journey. While direct in silico prediction of excretion pathways is complex, the physicochemical properties of the predicted metabolites can provide insights. For instance, more polar metabolites, such as hydroxylated or carboxylated derivatives, are more likely to be excreted via the kidneys.
Table 2: Predicted Metabolic Fate of this compound
| Metabolic Process | Predicted Outcome | Potential Metabolites |
| Phase I Metabolism | Aromatic hydroxylation, N-dealkylation, Oxidation | Hydroxylated derivatives, 3-fluoroaniline, 4-methylbenzoic acid, 4-carboxybenzamide derivative |
| Phase II Metabolism | Glucuronidation or sulfation of hydroxylated metabolites | Glucuronide and sulfate (B86663) conjugates |
| Primary Route of Excretion | Renal excretion of polar metabolites | The more water-soluble metabolites are likely to be cleared by the kidneys. |
Note: The information in this table is based on theoretical predictions from computational models and requires experimental validation.
Biological Activity and Molecular Mechanism Investigations in Vitro and Cellular Focus
Modulation of Specific Enzymatic Pathways by N-(3-fluorophenyl)-4-methylbenzamide
There is no specific information available in the reviewed literature detailing the modulation of enzymatic pathways by this compound.
No studies reporting the enzyme inhibition kinetics (e.g., competitive, non-competitive) for this compound were identified.
Information regarding the direct interaction of this compound with enzyme active sites or any allosteric modulatory effects is not present in the available literature.
Receptor Binding and Ligand-Receptor Interaction Profiling
Specific data on the receptor binding affinity and ligand-receptor interaction profile of this compound is not available.
No in vitro studies quantifying the affinity and selectivity of this compound for specific receptor subtypes have been found.
There are no published cellular assays describing the mechanistic details of receptor activation or inhibition by this compound.
Cellular Pathway Perturbation and Phenotypic Screening (In Vitro)
Direct evidence from in vitro studies on the perturbation of cellular pathways or results from phenotypic screening specifically for this compound are not documented in the searched scientific literature.
Effects on Intracellular Signaling Cascades and Gene Expression
The N-phenylbenzamide scaffold, a core component of this compound, is a versatile structure found in numerous biologically active molecules known to modulate intracellular signaling pathways and gene expression. While direct studies on this compound are not extensively detailed in the available literature, the activities of closely related analogues provide significant insights into its potential mechanisms of action.
Derivatives of N-phenylbenzamide have been investigated for their ability to interfere with critical cellular processes, including viral oncogene expression. For instance, a related compound, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), has been shown to inhibit the expression of Human Papillomavirus (HPV) E6 and E7 oncogenes in cervical cancer cells. nih.gov This inhibition of viral gene expression leads to the restoration of tumor suppressor proteins p53 and Rb, inducing cell cycle arrest and apoptosis. nih.gov This suggests that compounds based on the N-phenylbenzamide framework can exert anticancer effects by targeting the genetic machinery of malignant cells.
Furthermore, the broader class of benzamide (B126) derivatives is well-recognized for its role in targeting protein kinases, which are pivotal regulators of intracellular signaling. scirp.orgscirp.org Many protein kinase inhibitors incorporate an N-phenylbenzamide linker to bridge interactions between the ATP-binding pocket and an allosteric site on the kinase. scirp.orgnih.gov By inhibiting kinases such as p38α MAPK, these compounds can block inflammatory cytokine production, like TNFα, at the post-transcriptional level. acs.org For example, the p38α MAPK inhibitor BCT197, which contains an N-cyclopropyl-4-methylbenzamide core, has demonstrated efficacy in preclinical models by suppressing TNFα production. acs.org These findings imply that this compound could potentially modulate signaling cascades regulated by protein kinases, affecting downstream gene expression related to cell proliferation, inflammation, and survival.
High-Throughput Screening for Specific Cellular Responses
High-throughput screening (HTS) is a foundational technology in drug discovery used to rapidly assess large libraries of chemical compounds for their ability to elicit a specific biological or cellular response. sogang.ac.krnih.gov This methodology allows for the efficient identification of "hit" compounds that can be further optimized into more potent and selective leads. nih.gov While specific HTS campaigns focusing on this compound are not publicly documented, the technique is instrumental in identifying bioactive molecules with similar core structures.
HTS assays can be designed to measure a wide array of cellular responses, including enzyme inhibition, receptor binding, cell viability, proliferation, and the expression of specific biomarkers. sogang.ac.kruu.nl For instance, an HTS campaign against the bacterial cysteine protease SpeB identified a modest inhibitor which, through subsequent optimization, led to the development of potent, drug-like molecules. nih.gov This process often involves screening thousands of compounds in miniaturized formats, such as microtiter plates, to identify initial hits. nih.gov
The N-phenylbenzamide scaffold is a common feature in compound libraries used for HTS due to its synthetic accessibility and favorable drug-like properties. The discovery of novel kinesin spindle protein (KSP) inhibitors, for example, involved screening and structure-activity relationship analysis that ultimately identified a potent benzamide derivative for clinical development. nih.gov Therefore, it is plausible that this compound or its close analogues could be identified as active agents in HTS campaigns targeting a variety of biological targets, such as protein kinases, transporters, or other enzymes.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The N-phenylbenzamide framework often serves as a crucial linker element in inhibitors targeting enzymes like protein kinases. scirp.orgnih.gov SAR studies on protein kinase inhibitors have demonstrated that the amide bond and the specific substitution pattern on the phenyl rings are key for establishing strong interactions within both ATP-binding and allosteric sites. nih.gov For instance, in a series of N-phenylbenzamide derivatives designed as type-2 kinase inhibitors, the central benzamide linker was preserved while modifications were made to the terminal heterocyclic and allosteric fragments to optimize potency. scirp.org
The substitution on the phenyl rings is a determinant of biological activity. The fluorine atom at the meta-position of the N-phenyl ring in this compound is particularly significant. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic or hydrogen bonding interactions. nih.gov In studies of fluorinated benzamides as cholesteryl ester transfer protein (CETP) inhibitors, the presence and position of fluorine were found to directly impact inhibitory activity. researchgate.net Similarly, SAR studies on TRPV1 antagonists showed that a fluoro-substituent on the phenyl ring was a key feature for potent antagonism. nih.govresearchgate.net The 4-methyl group on the benzoyl moiety also contributes to the molecule's profile, likely by engaging in hydrophobic interactions within the target's binding pocket, a common feature observed in potent kinase inhibitors. nih.gov
The table below illustrates hypothetical SAR trends for benzamide derivatives based on findings from related compound series.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities in a quantitative manner. nih.gov By developing mathematical models, QSAR can predict the activity of novel or untested compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govrsc.org
The general QSAR workflow involves several key steps: building a dataset of compounds with known activities, calculating various molecular descriptors (physicochemical, topological, electronic), selecting the most relevant descriptors, generating a mathematical model, and validating its predictive power. nih.gov For benzamide-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity, providing direct insights for structural modification. rsc.orgnih.gov
For a series of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, CoMFA and CoMSIA models were developed that showed good predictive ability. nih.gov The models were built using calculated descriptor fields and validated internally and externally to ensure robustness. nih.gov Although a specific QSAR model for this compound was not identified, the principles are broadly applicable. Key descriptors likely to be important for its activity would include:
Predictive models built using such descriptors can effectively screen virtual libraries of analogues of this compound to identify candidates with potentially improved potency. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful computational method used in ligand design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to interact with a specific biological target. researchgate.netnih.gov This model serves as a 3D query to search for novel scaffolds that can be developed into potent ligands.
For classes of compounds that include the N-phenylbenzamide scaffold, pharmacophore models have been successfully developed. scirp.orgnih.govresearchgate.net Studies on fluorinated benzamides as CETP inhibitors involved mapping synthesized compounds against a pharmacophore model to understand their binding modes. researchgate.net A common pharmacophore model for type-2 protein kinase inhibitors, a class where N-phenylbenzamide derivatives are prevalent, often includes several key features:
Hydrogen Bond Acceptors/Donors: To interact with key residues in the hinge region of the kinase ATP-binding site.
Aromatic/Hydrophobic Regions: To occupy the hydrophobic pockets within the active site and the adjacent allosteric site. nih.gov
A Specific Linker Geometry: The N-phenylbenzamide linker itself provides the correct distance and orientation to bridge the ATP-competitive region and the allosteric site. scirp.orgnih.gov
The design strategy for new inhibitors often involves retaining the core pharmacophoric elements while modifying peripheral groups to enhance potency, selectivity, and pharmacokinetic properties. scirp.orgscirp.org For example, in the design of novel protein kinase inhibitors, the N-phenylbenzamide linker was kept constant while the terminal fragments were varied to explore new interactions. scirp.orgnih.gov The 3-fluoro substituent on the N-phenyl ring of this compound can be a critical pharmacophoric feature, potentially acting as a hydrogen bond acceptor or influencing the electronic properties of the phenyl ring to enhance binding. researchgate.net The 4-methyl group provides a hydrophobic feature that can fit into a corresponding pocket on the target protein. These principles, derived from pharmacophore modeling of related compounds, are crucial for the rational design of new and improved inhibitors based on the this compound scaffold. nih.gov
Advanced Materials Science Applications and Supramolecular Chemistry
Self-Assembly of N-(3-fluorophenyl)-4-methylbenzamide in Crystalline and Amorphous Forms
There is currently no published research detailing the self-assembly of this compound in either crystalline or amorphous states. The self-assembly of benzamide (B126) derivatives is typically governed by the formation of hydrogen bonds between the amide groups (N-H···O=C), leading to the creation of chains, dimers, or more complex supramolecular synthons. The presence of the fluorine atom could introduce additional weak interactions, such as C-H···F or F···F contacts, which would further influence the packing of the molecules. However, without experimental crystallographic data, the specific self-assembly motifs of this compound remain unknown.
Co-crystallization Strategies and Polymorphism Studies for Solid-State Forms
Investigations into the co-crystallization and polymorphism of this compound have not been reported. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different physical properties, is a critical area of study for functional materials. Studies on analogous compounds, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have revealed the existence of distinct polymorphs with variations in their hydrogen-bonding networks and molecular conformations. mdpi.comresearchgate.net For instance, the crystal structure of the closely related N-(3-chlorophenyl)-4-methylbenzamide hemihydrate shows that intermolecular N-H···O and O-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net It is plausible that this compound would also exhibit polymorphism, which could be explored through screening different crystallization conditions.
Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same crystal lattice, is a common strategy to tune the properties of materials. The potential for this compound to form co-crystals with other molecules has not been explored.
Potential Applications in Functional Materials Research (e.g., optoelectronics, sensing)
There is no available data on the application of this compound in functional materials research. The electronic properties endowed by the aromatic rings and the polar amide group suggest that, like other benzamide derivatives, it could be a candidate for applications in optoelectronics or as a sensor. The fluorine substituent can modulate electronic properties, which might lead to interesting photophysical behaviors. However, without experimental validation of its properties, such as luminescence, conductivity, or receptor capabilities, its utility in these fields is purely speculative.
Perspectives and Future Directions in Research
Unexplored Synthetic Avenues for Novel Derivatives with Tailored Properties
The core structure of N-(3-fluorophenyl)-4-methylbenzamide offers multiple sites for chemical modification, opening up avenues for the synthesis of novel derivatives with fine-tuned properties. Current synthetic strategies for benzamides typically involve the coupling of a substituted aniline (B41778) with a benzoyl chloride or benzoic acid. wits.ac.zaniscair.res.in Future synthetic explorations could diverge from these standard methods to access a wider chemical space.
One promising, yet underexplored, avenue is the application of late-stage functionalization techniques. These methods would allow for the direct modification of the this compound core, enabling the rapid generation of a diverse library of analogs without the need for de novo synthesis of each derivative. For instance, C-H activation strategies could be employed to introduce new functional groups onto either of the aromatic rings, potentially modulating the compound's electronic and steric properties.
Another area ripe for investigation is the use of novel coupling methodologies. While traditional amide bond formation is effective, the development of greener and more efficient catalytic systems, such as those utilizing microwave assistance or novel catalysts, could streamline the synthesis of this compound and its derivatives. niscair.res.inresearchgate.net Furthermore, the exploration of "umpolung" amide synthesis, which reverses the traditional reactivity of the amine and carboxylic acid components, could provide access to derivatives that are challenging to synthesize via conventional routes. nih.gov
The table below outlines potential unexplored synthetic modifications and the rationale for their investigation.
| Modification Site | Proposed Reaction Type | Potential Outcome |
| Phenyl Ring (fluoro-substituted) | C-H functionalization | Introduction of diverse substituents to probe structure-activity relationships. |
| Benzoyl Ring (methyl-substituted) | Oxidation of methyl group | Generation of carboxylic acid or alcohol functionalities for further derivatization. |
| Amide Bond | Selenation using Woollins' reagent | Formation of selenoamides, which may exhibit unique biological activities. nih.gov |
| Overall Structure | Multi-component reactions | Efficient, one-pot synthesis of more complex derivatives. nih.gov |
Integration with Advanced Screening Technologies for Mechanistic Discovery
To unlock the full potential of this compound and its future derivatives, integration with advanced screening technologies is paramount. High-throughput screening (HTS) of compound libraries against a wide range of biological targets can rapidly identify potential therapeutic applications. nih.govthermofisher.com For a novel compound like this compound, an initial broad screening campaign could reveal unexpected biological activities.
Beyond simple activity-based screening, mechanism-informed phenotypic screening and reporter-based HTS assays can provide initial insights into the compound's mode of action. nih.gov For example, if initial screens suggest anticancer activity, subsequent assays could utilize cell lines with specific genetic markers or reporter genes to elucidate the signaling pathways affected by the compound.
Affinity selection-mass spectrometry (AS-MS) is another powerful technology that could be leveraged. acs.org By immobilizing a target of interest (e.g., a specific enzyme or receptor) and screening a library of compounds, direct binders can be identified. This approach would be particularly valuable for identifying the direct molecular targets of this compound, a critical step in understanding its mechanism of action.
The following table details potential advanced screening technologies and their application to this compound.
| Screening Technology | Application | Potential Insights |
| High-Throughput Screening (HTS) | Broad panel of cellular and biochemical assays | Identification of novel biological activities. nih.govthermofisher.com |
| Mechanism-Informed Phenotypic Screening | Assays using engineered cell lines | Elucidation of affected signaling pathways. nih.gov |
| Affinity Selection-Mass Spectrometry (AS-MS) | Identification of direct binding partners | Determination of the molecular target(s). acs.org |
| High-Content Imaging | Analysis of cellular morphology changes | Understanding of cellular-level effects. |
Theoretical Predictions for Enhanced Biological or Material Properties
Computational chemistry and in silico modeling offer a powerful and resource-efficient means to predict and prioritize the synthesis of this compound derivatives with enhanced properties. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized analogs to correlate their physicochemical properties with their biological activities. mdpi.com This would enable the prediction of the activity of virtual compounds before committing to their synthesis.
Molecular docking studies are invaluable for predicting the binding mode and affinity of this compound and its derivatives to specific protein targets. nih.govresearchgate.net Once a biological target is identified through screening, docking simulations can guide the design of new analogs with improved binding interactions. For instance, if the compound is found to inhibit a particular kinase, docking could reveal key hydrogen bonds or hydrophobic interactions that could be optimized.
Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, such as the HOMO-LUMO gap, which can be correlated with reactivity and stability. researchgate.net These theoretical predictions can guide the design of derivatives with tailored electronic characteristics for applications in materials science, such as organic electronics.
The table below summarizes theoretical prediction methods and their potential applications.
| Theoretical Method | Application | Predicted Properties |
| Quantitative Structure-Activity Relationship (QSAR) | Predict activity of virtual analogs | Biological activity (e.g., IC50). mdpi.com |
| Molecular Docking | Predict binding to a protein target | Binding affinity and mode. nih.govresearchgate.net |
| Density Functional Theory (DFT) | Calculate electronic properties | Reactivity, stability, and electronic behavior. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate behavior in a biological environment | Conformational flexibility and binding stability. researchgate.net |
Broader Implications for Chemical Biology and Medicinal Chemistry Beyond Specific Applications
The exploration of this compound and its derivatives holds implications that extend beyond the discovery of a single bioactive molecule. The benzamide (B126) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov A thorough investigation of a new set of benzamide derivatives, such as those based on the this compound core, could lead to the discovery of novel probes for chemical biology research or starting points for drug discovery programs targeting a variety of diseases. walshmedicalmedia.comresearchgate.net
The strategic placement of the fluorine atom and the methyl group on the this compound scaffold provides a unique combination of lipophilicity and electronic properties. A systematic study of how these substituents influence the compound's interactions with biological macromolecules could provide fundamental insights into molecular recognition processes. This knowledge can then be applied to the rational design of other small molecules targeting a wide range of proteins.
Moreover, the development of novel synthetic routes and the application of advanced screening technologies to this compound class can serve as a case study and contribute to the broader methodological toolkit available to chemical biologists and medicinal chemists. The challenges and successes encountered in the study of this compound could inform future research on other underexplored chemical scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
